3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Descripción
Propiedades
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-18(10-12-24-19(26)14-21-20(24)27)22-16-6-8-17(9-7-16)23-30(28,29)13-11-15-4-2-1-3-5-15/h1-9,11,13,23H,10,12,14H2,(H,21,27)(H,22,25)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGAMTPQOZSWTD-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure
The molecular structure of the compound can be outlined as follows:
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 372.45 g/mol
The structure includes an imidazolidinone moiety, a sulfonamide group, and a phenylethenyl side chain, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of sulfonamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study on related sulfonamide compounds demonstrated their effectiveness against breast and colon cancer cells, suggesting that the target compound may exhibit similar effects due to its structural similarities .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in metabolic pathways. Notably, it shows potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD1) , an enzyme implicated in metabolic disorders such as obesity and diabetes. In vitro studies have shown that HSD1 inhibitors can reduce cortisol levels in adipose tissue, thereby improving insulin sensitivity and reducing fat accumulation .
Case Studies
- In Vitro Studies : A recent study synthesized various derivatives of the target compound and evaluated their anticancer activity using MTT assays across several cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to controls.
- Animal Models : In vivo studies using rodent models have shown that administration of similar sulfonamide-containing compounds resulted in reduced tumor size and improved survival rates when combined with standard chemotherapy agents.
Research Findings Summary Table
Comparación Con Compuestos Similares
Structural Analog: 3-Chloro-N-phenyl-phthalimide ()
Key Features :
- A phthalimide core with a chloro substituent and N-phenyl group.
- Used as a monomer precursor for polyimides due to its anhydride-forming capability .
Insights :
- The imidazolidinone group in the target compound may offer hydrogen-bonding capacity similar to the phthalimide’s carbonyl groups, but its cyclic urea structure is less rigid than the fused aromatic system of phthalimides.
Key Features :
- Propanamide backbone linked to a heteroaromatic system (imidazole-pyridine).
- Synthesized via palladium-catalyzed coupling (Suzuki or Buchwald-Hartwig type) .
Insights :
- The target compound’s styrenesulfonamide group may enhance binding affinity compared to simple phenyl systems, as seen in sulfonamide-based drugs (e.g., celecoxib) .
- The absence of methoxy or fluorine substituents in the target compound could reduce metabolic stability compared to the fluorinated analog in .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires controlled reaction conditions, such as maintaining anhydrous environments for sulfonamide coupling and using coupling agents like EDCI/HOBt for amide bond formation. Temperature control (e.g., 0–5°C for diazonium salt formation) and pH adjustments (neutral to slightly basic for nucleophilic substitutions) are critical . Solvent selection (e.g., DMF for polar intermediates, dichloromethane for phase separation) also impacts yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazolidinone ring (δ ~4.5–5.0 ppm for NH protons), sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), and trans-alkene (δ ~6.5–7.0 ppm, J = 16 Hz for (E)-configuration) .
- FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for imidazolidinone dione and amide C=O) and sulfonamide S=O vibrations (1150–1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₄H₂₃N₃O₅S) .
Q. How can researchers address poor solubility during in vitro assays?
- Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in assay buffers containing 0.1–1% Tween-80 or cyclodextrins to enhance solubility. Sonication and heating (40–50°C) can aid dissolution without degrading the compound .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or proteases). Parameterize the sulfonyl and imidazolidinone groups for hydrogen bonding and π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on sulfonamide-arginine interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces for reactive sites .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (via ACD/Labs or ChemDraw) to identify misassigned peaks.
- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous signals in crowded regions (e.g., overlapping aromatic protons) .
- Tandem MS/MS : Fragment the molecular ion to confirm connectivity, especially for sulfonamide and propanamide linkages .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Scaffold Modification : Replace the (E)-styryl group with halogenated or electron-withdrawing substituents to assess effects on target affinity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency via Western blot .
- Free-Wilson Analysis : Quantify contributions of functional groups (e.g., imidazolidinone vs. sulfonamide) to bioactivity using multivariate regression .
Q. How can researchers mitigate side reactions during sulfonamide coupling?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the aniline group with Boc before sulfonylation to prevent over-reaction .
- Catalytic Additives : Use DMAP or pyridine to scavenge HCl during sulfonyl chloride reactions, reducing byproduct formation .
- In Situ Monitoring : Employ TLC (silica, UV-active) with 10% MeOH/CH₂Cl₂ to track reaction progress and halt at ~80% conversion .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) at pH 7.4.
- Theoretical Adjustments : Apply correction factors in software like MarvinSuite to account for ionization (sulfonamide pKa ~1–2) and intramolecular H-bonding in the imidazolidinone ring .
Functional Group Reactivity
Q. What are the stability risks for the imidazolidinone moiety under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The dione ring is susceptible to base-catalyzed hydrolysis; buffer with 10 mM citrate (pH 5.0) to enhance stability .
- Chelation Effects : Test interactions with divalent cations (e.g., Mg²+) using ICP-MS, as carbonyl groups may form nonproductive complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
